molecular formula C17H30N2O3 B7168728 N-[(1-morpholin-4-ylcyclohexyl)methyl]oxane-3-carboxamide

N-[(1-morpholin-4-ylcyclohexyl)methyl]oxane-3-carboxamide

Cat. No.: B7168728
M. Wt: 310.4 g/mol
InChI Key: YUQGPKVVUCJFOD-UHFFFAOYSA-N
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Description

N-[(1-morpholin-4-ylcyclohexyl)methyl]oxane-3-carboxamide is a complex organic compound with a molecular formula of C20H28N2O4 and a molecular weight of 360.4 g/mol. This compound is notable for its unique structure, which includes a morpholine ring, a cyclohexyl group, and an oxane carboxamide moiety. It is used in various scientific research applications due to its distinctive chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(1-morpholin-4-ylcyclohexyl)methyl]oxane-3-carboxamide typically involves multiple steps, starting with the preparation of the morpholine and cyclohexyl intermediates. These intermediates are then reacted under specific conditions to form the final compound. The reaction conditions often include the use of solvents like dichloromethane and catalysts such as palladium on carbon. The final product is purified using techniques like recrystallization or chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The process involves the same basic steps as the laboratory synthesis but is optimized for large-scale production. This includes the use of automated systems for precise control of reaction conditions and the implementation of rigorous quality control measures to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-[(1-morpholin-4-ylcyclohexyl)methyl]oxane-3-carboxamide undergoes various types of chemical reactions, including:

    Oxidation: This reaction typically involves the use of oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: This compound can undergo nucleophilic substitution reactions, often using reagents like sodium hydroxide or potassium tert-butoxide.

Common Reagents and Conditions

The reactions involving this compound are usually carried out under controlled conditions, such as specific temperatures and pH levels, to ensure the desired outcome. For example, oxidation reactions may be conducted at elevated temperatures, while reduction reactions are often performed at lower temperatures to prevent side reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation reactions may yield carboxylic acids or ketones, while reduction reactions typically produce alcohols or amines.

Scientific Research Applications

N-[(1-morpholin-4-ylcyclohexyl)methyl]oxane-3-carboxamide has a wide range of applications in scientific research, including:

    Chemistry: It is used as a reagent in organic synthesis and as a building block for the preparation of more complex molecules.

    Biology: This compound is studied for its potential biological activities, such as enzyme inhibition and receptor binding.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and neurological disorders.

    Industry: It is used in the development of new materials and as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-[(1-morpholin-4-ylcyclohexyl)methyl]oxane-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to these targets, modulating their activity and triggering a cascade of biochemical events. The exact pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

N-[(1-morpholin-4-ylcyclohexyl)methyl]oxane-3-carboxamide can be compared to other similar compounds, such as:

    N-[(1-morpholin-4-ylcyclohexyl)methyl]benzamide: This compound has a similar structure but differs in the functional group attached to the cyclohexyl ring.

    N-[(1-morpholin-4-ylcyclohexyl)methyl]-1,2,5-thiadiazole-3-carboxamide: This compound includes a thiadiazole ring, which imparts different chemical properties and biological activities.

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activities.

Properties

IUPAC Name

N-[(1-morpholin-4-ylcyclohexyl)methyl]oxane-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H30N2O3/c20-16(15-5-4-10-22-13-15)18-14-17(6-2-1-3-7-17)19-8-11-21-12-9-19/h15H,1-14H2,(H,18,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YUQGPKVVUCJFOD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)(CNC(=O)C2CCCOC2)N3CCOCC3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H30N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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